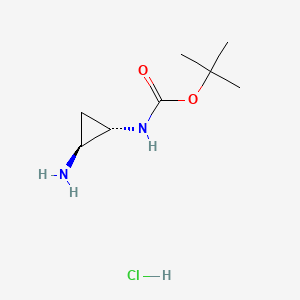

L-Alanyl-l-alanine HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Alanyl-L-alanine HCl, also known as L-Ala-OMe·HCl, is a versatile reagent commonly used in solution phase peptide synthesis . It is often used to synthesize dipeptides .

Synthesis Analysis

L-Alanyl-L-alanine HCl can be synthesized from L-glutaminate . The process involves over-expressing L-amino acid α-ligase (BacD) from Bacillus subtilis, and inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp . Another method involves the use of L-Alanine methyl ester hydrochloride as a starting material in the synthesis of alanine isoxazolidide .Molecular Structure Analysis

The molecular structure of L-Alanyl-L-alanine HCl can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

L-Alanyl-L-alanine HCl is used in various chemical reactions. For instance, it is used in the synthesis of N-Fmoc-l-alanyl-l-alanine methyl ester and α-amino acid-based sector block dendrons . It also plays a role in the enzymatic production of L-alanyl-l-glutamine .Physical And Chemical Properties Analysis

L-Alanyl-L-alanine HCl is a white solid . It has a molecular weight of 160.1711 . It is soluble in water .Applications De Recherche Scientifique

Biosynthesis of L-Alanine

L-Alanyl-l-alanine HCl can be used in the biosynthesis of L-alanine. Alanine dehydrogenase (AlaDH), an enzyme that exists in several different bacteria species, plays a key role in microbial carbon and nitrogen metabolism, spore formation, and photosynthesis. AlaDH can be applied in the biosynthesis of L-alanine from cheap carbon sources, such as glucose .

Production of L-Alanyl-L-Glutamine

L-Alanyl-l-alanine HCl can be used in the production of L-Alanyl-L-Glutamine (AQ). AQ is a functional dipeptide with high water solubility, good thermal stability, and high bioavailability. It is widely used in clinical treatment, post-operative rehabilitation, sports health care, and other fields .

Microbial Carbon and Nitrogen Metabolism

L-Alanyl-l-alanine HCl plays a key role in microbial carbon and nitrogen metabolism. The enzyme alanine dehydrogenase (AlaDH) is involved in this process .

Spore Formation and Photosynthesis

L-Alanyl-l-alanine HCl is involved in spore formation and photosynthesis in several different bacteria species. This is due to the role of the enzyme alanine dehydrogenase (AlaDH) .

Clinical Treatment

L-Alanyl-l-alanine HCl is used in the production of L-Alanyl-L-Glutamine (AQ), which is widely used in clinical treatment .

Post-Operative Rehabilitation

L-Alanyl-l-alanine HCl is used in the production of L-Alanyl-L-Glutamine (AQ), which is widely used in post-operative rehabilitation .

Sports Health Care

L-Alanyl-l-alanine HCl is used in the production of L-Alanyl-L-Glutamine (AQ), which is widely used in sports health care .

Parenteral Nutrition Medicine

The dipeptide L-Alanyl-L-Glutamine (Ala-Gln), which is a compound of alanine and glutamine via an amide bond, was clinically used as a parenteral nutrition medicine for L-glutamine supplementation in critically ill patients who had suffered from trauma associated with burns, surgery, or sepsis .

Mécanisme D'action

Target of Action

L-Alanyl-l-alanine HCl, also known as Ala-Ala, is a dipeptide consisting of two alanine molecules. It is primarily targeted by enzymes such as alanine dehydrogenase (AlaDH) and amino acid ester acyltransferase . These enzymes play a key role in microbial carbon and nitrogen metabolism, spore formation, and photosynthesis .

Mode of Action

The compound interacts with its target enzymes to undergo various biochemical reactions. For instance, in the presence of alanine dehydrogenase, L-Alanyl-l-alanine can be converted into pyruvate, which is a key intermediate in several metabolic pathways . The interaction of L-Alanyl-l-alanine with its targets results in changes in the metabolic pathways of the organism.

Biochemical Pathways

L-Alanyl-l-alanine participates in several biochemical pathways. It is involved in the metabolism of alanine, one of the 20 standard amino acids used in the biosynthesis of proteins . Additionally, it can be used in the biosynthesis of L-alanyl-L-glutamine, a dipeptide with high water solubility, good thermal stability, and high bioavailability .

Pharmacokinetics

It is known that l-alanyl-l-alanine can be used as a starting material in the synthesis of other compounds via solution phase peptide synthesis . This suggests that it may have good bioavailability.

Result of Action

The action of L-Alanyl-l-alanine HCl at the molecular and cellular level results in the production of other compounds, such as L-alanyl-L-glutamine . This compound has been found to protect the gastrointestinal tract, reducing the risk of infections and infection-related problems such as diarrhea, dehydration, malabsorption, and electrolyte imbalance .

Action Environment

The action of L-Alanyl-l-alanine HCl can be influenced by various environmental factors. For instance, the pH of the environment can affect the conformation and thus the reactivity of the molecule . Furthermore, the presence of other compounds, such as enzymes and substrates, can also influence the compound’s action, efficacy, and stability .

Orientations Futures

Research is ongoing to improve the production of L-Alanyl-L-alanine HCl. For instance, metabolic engineering of Escherichia coli for efficient production of L-alanyl-l-glutamine is being explored . This work provides a microbial cell factory for efficient production of L-alanyl-l-glutamine with industrial potential .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-3(7)5(9)8-4(2)6(10)11;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);1H/t3-,4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZTXOMGFUVZSN-MMALYQPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56611-94-0 |

Source

|

| Record name | L-Alanine, L-alanyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56611-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)